molecular formula C12H7Br3O B114357 2,2',4-Tribromodiphenyl ether CAS No. 147217-75-2

2,2',4-Tribromodiphenyl ether

Cat. No. B114357
M. Wt: 406.89 g/mol
InChI Key: VYBFILXLBMWOLI-UHFFFAOYSA-N
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Description

2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) that is used as a flame retardant in plastics and textile materials . It has a molecular formula of C12H7Br3O and a molecular weight of 406.895 .


Synthesis Analysis

The synthesis of 2,2’,4-Tribromodiphenyl ether can be achieved from 4-Bromophenol and 1,3-Dibromobenzene . Another method involves the reaction of 1,3-dibromobenzene (2.34g, 0.01mol) and 4-bromophenol (3.44g, 0.02mol) stirred in a beaker. After stirring, 34g of montmorillonite is added and the reaction mix is heated for 30min under microwave at 170W .


Molecular Structure Analysis

The molecular structure of 2,2’,4-Tribromodiphenyl ether consists of two phenyl rings connected by an ether bond. Each phenyl ring has bromine atoms at the 2, 4, and 4’ positions .


Physical And Chemical Properties Analysis

2,2’,4-Tribromodiphenyl ether has a melting point of 63-66°C, a boiling point of 370°C, and a density of 1.950±0.06 g/cm3 . It is soluble in chloroform and slightly soluble in methanol .

Scientific Research Applications

Application 1: Mechanochemical Debromination

  • Scientific Field : Environmental Science and Pollution Research .
  • Methods of Application or Experimental Procedures : A planetary ball milling simulation experiment was designed to study the mechanochemical debromination of 2,2’,4-Tribromodiphenyl ether. The characterization methods included gas chromatography-mass spectrometry (GC–MS), X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) with energy-dispersive X-ray analysis (EDX). The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated .

Application 2: Biomonitoring

  • Scientific Field : Public Health .
  • Summary of the Application : 2,2’,4-Tribromodiphenyl ether is a type of Polybrominated Diphenyl Ethers (PBDEs), which are used as flame retardants in various products such as foam padding, textiles, or plastics. Biomonitoring studies have found these chemicals in human and animal tissues, indicating exposure and bioaccumulation .
  • Methods of Application or Experimental Procedures : Biomonitoring involves the collection and analysis of biological samples, such as blood or adipose tissue, for the presence of certain chemicals. In this case, the samples would be analyzed for the presence of 2,2’,4-Tribromodiphenyl ether .
  • Results or Outcomes : The presence of 2,2’,4-Tribromodiphenyl ether in biological samples indicates exposure to this chemical. The health effects of such exposure are still under investigation .

Application 3: Flame Retardant

  • Scientific Field : Material Science .
  • Summary of the Application : 2,2’,4-Tribromodiphenyl ether is used as a flame retardant in plastics and textile materials .
  • Methods of Application or Experimental Procedures : The ether is added to the material during the manufacturing process to improve its fire resistance .
  • Results or Outcomes : The addition of 2,2’,4-Tribromodiphenyl ether to materials improves their fire resistance, making them safer for use in various applications .

Application 4: Vapor Pressure Studies

  • Scientific Field : Physical Chemistry .
  • Summary of the Application : The vapor pressure of 2,2’,4-Tribromodiphenyl ether is studied to understand its physical properties and behavior in the environment .
  • Methods of Application or Experimental Procedures : The vapor pressure is determined using various experimental methods, such as gas chromatography .
  • Results or Outcomes : The results of these studies provide valuable data for predicting the environmental fate and transport of 2,2’,4-Tribromodiphenyl ether .

Application 5: Mortality Risk Studies

  • Scientific Field : Epidemiology .
  • Summary of the Application : Studies have been conducted to investigate the potential link between exposure to 2,2’,4-Tribromodiphenyl ether and mortality risk .
  • Methods of Application or Experimental Procedures : These studies typically involve the collection and analysis of epidemiological data, including measures of PBDE exposure and health outcomes .
  • Results or Outcomes : The results of these studies can help inform public health interventions and regulations related to PBDEs .

Safety And Hazards

2,2’,4-Tribromodiphenyl ether is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and has long-lasting effects .

Future Directions

Given the environmental and health hazards associated with 2,2’,4-Tribromodiphenyl ether, future research should focus on developing safer alternatives for use in industry. Additionally, more studies are needed to fully understand the mechanisms of toxicity and the environmental fate of this compound .

properties

IUPAC Name

2,4-dibromo-1-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFILXLBMWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872703
Record name 2,2',4-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4-Tribromodiphenyl ether

CAS RN

147217-75-2
Record name 2,2′,4-Tribromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147217-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4-Tribromodiphenyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4-Tribromodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-1-(2-bromophenoxy)benzene
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Record name 2,2',4-TRIBROMODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
X Li, J Huang, L Fang, G Yu, H Lin, L Wang - Chemosphere, 2008 - Elsevier
Recently, polybrominated diphenyl ethers (PBDEs) contaminated soils in electronic waste (e-waste) disposal sites of China have been reported and aroused concern. Since surfactant-…
Number of citations: 79 www.sciencedirect.com
M Lei, Z Wang, L Zhu, W Nie, H Tang - Applied Catalysis B: Environmental, 2020 - Elsevier
Deep debromination of polybrominated diphenyl ethers (PBDEs) by visible light photocatalysis is still a challenge in the field of halogenated pollutants control. Here, an efficient …
Number of citations: 38 www.sciencedirect.com
S Kitamura, S Shinohara, E Iwase… - Journal of Health …, 2008 - jstage.jst.go.jp
The affinity for thyroid hormone receptor (TR) of polybromodiphenyl ethers (PBDEs) and hydroxylated PBDEs was examined. 4-Hydroxy-2, 2, 3, 4, 5-pentabromodiphenyl ether (4-OH-…
Number of citations: 106 www.jstage.jst.go.jp
F Chang, C Yang, C Tsai, W Lin - Journal of Environmental Health …, 2009 - ijehse.tums.ac.ir
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 5 ijehse.tums.ac.ir
Q Zhao, H Zhao, X Quan, S Chen, Y Zhang - Marine pollution bulletin, 2014 - Elsevier
The effects of several aquatic environmental factors on the photochemical transformation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) have been investigated. Ferric ion (Fe(III)) …
Number of citations: 24 www.sciencedirect.com
C FH, Y CR, T CY, L WC - 2009 - pesquisa.bvsalud.org
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 0 pesquisa.bvsalud.org
R Shimizu, M Yamaguchi, N Uramaru, H Kuroki, S Ohta… - Toxicology, 2013 - Elsevier
The aim of this study was to investigate the possible influence of halogenated compounds on thyroid hormone metabolism via inhibition of iodotyrosine deiodinase (IYD) activity. The …
Number of citations: 36 www.sciencedirect.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
CA Erratico, A Szeitz, SM Bandiera - Chemical research in …, 2013 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) were widely used flame retardants that have become persistent environmental pollutants. In the present study, we investigated the in vitro …
Number of citations: 78 pubs.acs.org

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